molecular formula C9H7FN2O B1356397 5-(4-Fluorophenyl)isoxazol-3-amine CAS No. 925005-35-2

5-(4-Fluorophenyl)isoxazol-3-amine

Cat. No. B1356397
CAS RN: 925005-35-2
M. Wt: 178.16 g/mol
InChI Key: WPJQKMNQXKXFFN-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)isoxazol-3-amine is a chemical compound with the empirical formula C9H7FN2O . It has a molecular weight of 178.16 . This compound is typically used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)isoxazol-3-amine can be represented by the SMILES string Nc1cc(on1)-c2ccc(F)cc2 . This indicates that the molecule contains an isoxazole ring attached to a 4-fluorophenyl group via an amino group.


Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)isoxazol-3-amine is a solid substance . It has a melting point range of 127-132 °C .

Scientific Research Applications

Antimicrobial Activity

5-(4-Fluorophenyl)isoxazol-3-amine derivatives have shown promising antimicrobial properties. For instance, 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, including a variant with a 4-fluorophenyl group, have demonstrated significant antibacterial activity against Staphylococcus aureus. These compounds were synthesized using green chemistry principles and characterized using various spectroscopy methods (Banpurkar, Wazalwar, & Perdih, 2018).

Antitumor Activity

Derivatives of 5-(4-Fluorophenyl)isoxazol-3-amine have been explored for their antitumor properties. Some synthesized compounds, including those with a fluorophenyl component, have shown significant in vitro antitumor activities against various cancer cell lines (Sekhar, Rao, Rao, Kumar, & Jha, 2019). Additionally, novel amine derivatives of this compound have been found to be highly cytotoxic against certain cancer cell lines, with IC50 values indicating potent activity (Vinayak, Sudha, & Lalita, 2017).

Bioactivation and Reactivity

Research into the bioactivation mechanisms of reactive metabolites from phenyl methyl-isoxazole derivatives, including those with a fluorophenyl component, has been conducted. This includes understanding their reactivity and potential risks of toxicity, which is crucial in drug development (Bylund et al., 2012).

Synthesis and Characterization

The synthesis and characterization of fluorine-containing derivatives of 5-arylisoxazoles have been a focus of research, exploring the potential of these compounds in various applications, including in compositions with insecticides (Petkevich et al., 2018).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety data sheet recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJQKMNQXKXFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526965
Record name 5-(4-Fluorophenyl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)isoxazol-3-amine

CAS RN

925005-35-2
Record name 5-(4-Fluorophenyl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 925005-35-2
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